Metoclopramide Hydrochloride (CAS 54143-57-6), typically supplied as the stable monohydrate, is a highly soluble dopamine D2 receptor antagonist and prokinetic agent. In procurement and formulation contexts, it is classified as a Biopharmaceutics Classification System (BCS) Class III compound, characterized by exceptional aqueous solubility and moderate-to-high permeability [1]. Unlike its free base counterpart, the hydrochloride salt provides a highly stable, readily processable active pharmaceutical ingredient (API) that supports high-concentration liquid formulations and maintains chemical integrity across a broad physiological and manufacturing pH spectrum [2].
Substituting Metoclopramide Hydrochloride with its free base or in-class analogs like domperidone introduces critical formulation and performance failures. The free base exhibits poor, highly pH-dependent aqueous solubility that risks precipitation in neutral or slightly alkaline environments, making it unsuitable for reliable parenteral or liquid oral dosing . Furthermore, substituting with domperidone—a related D2 antagonist—fails in applications requiring central nervous system (CNS) activity. Domperidone is a BCS Class II compound with minimal blood-brain barrier (BBB) penetration, exhibiting 76-fold lower passive membrane transport than metoclopramide, thereby eliminating the central antiemetic efficacy required for specific therapeutic and research models [1].
The hydrochloride salt form fundamentally transforms the processability of metoclopramide. Metoclopramide Hydrochloride achieves an extraordinary aqueous solubility of 1.43 g/mL at 25°C [1]. In stark contrast, the metoclopramide free base demonstrates an aqueous solubility of only ~190.5 µg/mL in distilled water (pH ~6.0) . This >7,500-fold increase in solubility eliminates the need for complex co-solvents in high-concentration intravenous (IV) and intramuscular (IM) formulations.
| Evidence Dimension | Aqueous Solubility at 25°C |
| Target Compound Data | 1.43 g/mL (Metoclopramide Hydrochloride) |
| Comparator Or Baseline | ~190.5 µg/mL (Metoclopramide Free Base) |
| Quantified Difference | >7,500-fold higher aqueous solubility |
| Conditions | Aqueous media, 25°C |
Enables the development of stable, high-concentration, low-volume parenteral injections without the use of harsh or complex co-solvents.
When selecting a D2 antagonist for central antiemetic models, metoclopramide significantly outperforms peripherally restricted analogs like domperidone. In parallel artificial membrane permeability assays (PAMPA), metoclopramide demonstrates a 76-fold higher passive diffusion rate than domperidone[1]. In vivo rat models confirm this, showing an unbound brain-to-plasma partition coefficient (Kp,uu,brain) of 2.4 for metoclopramide compared to just 0.022 for domperidone [1].
| Evidence Dimension | Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain) |
| Target Compound Data | 2.4 (Metoclopramide) |
| Comparator Or Baseline | 0.022 (Domperidone) |
| Quantified Difference | >100-fold higher unbound brain penetration |
| Conditions | In vivo rat model and in vitro PAMPA assay |
Critical for procurement in neurological research and clinical applications requiring direct action at the central chemoreceptor trigger zone.
Metoclopramide Hydrochloride maintains exceptional stability across a wide pH spectrum, which is vital for both manufacturing shelf-life and gastrointestinal transit. In stability assays, metoclopramide hydrochloride solutions demonstrate chemical stability over a pH range of 2 to 9 for injection formulations[1]. Furthermore, in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids at 37°C, the compound shows near-complete recovery (102% and 99%, respectively) over standard transit times [2]. The free base, conversely, is prone to precipitation at pH > 7.6 due to an increase in the unionized fraction.
| Evidence Dimension | API Recovery and Solution Stability |
| Target Compound Data | >99% recovery (pH 1.2 to 6.8); stable in solutions pH 2-9 |
| Comparator Or Baseline | Metoclopramide Free Base (Precipitates at pH > 7.6) |
| Quantified Difference | Uninterrupted solubility and chemical stability across acidic to alkaline environments |
| Conditions | Aqueous solutions, 37°C simulated GI fluids and standard IV storage |
Ensures long-term shelf-life and prevents active pharmaceutical ingredient (API) precipitation in variable-pH gastrointestinal or intravenous environments.
Due to its exceptional aqueous solubility (1.43 g/mL) and broad pH stability (pH 2-9), this hydrochloride salt is the definitive choice for formulating low-volume intravenous (IV) and intramuscular (IM) antiemetic injections without the need for complex co-solvents [1].
With a 76-fold higher passive membrane diffusion rate and significantly higher brain-to-plasma partition coefficient than domperidone, it is the required D2 antagonist for in vivo models targeting the central chemoreceptor trigger zone [2].
Its high stability and near-complete recovery across the entire gastrointestinal pH range (1.2 to 6.8) make it an ideal active pharmaceutical ingredient for developing extended-release matrix tablets and biowaiver-eligible oral formulations [3].
Irritant